molecular formula C9H14Li2N3O14P3 B12372740 Cytidine-5'-triphosphate-13C,d1 (dilithium)

Cytidine-5'-triphosphate-13C,d1 (dilithium)

Cat. No.: B12372740
M. Wt: 497.1 g/mol
InChI Key: OFXQOIVYFQDFTK-IANSVVGMSA-L
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Description

Cytidine-5’-triphosphate-13C,d1 (dilithium) is a nucleoside triphosphate that has been labeled with stable isotopes of carbon and deuterium. This compound serves as a building block for nucleotides and nucleic acids, playing a crucial role in lipid biosynthesis. It is particularly significant in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-13C,d1 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with stable isotopes of carbon (13C) and deuterium (d1). The synthesis involves the catalytic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate by cytidine triphosphate synthase .

Industrial Production Methods

The industrial production of cytidine-5’-triphosphate-13C,d1 (dilithium) typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme cytidine triphosphate synthase, which catalyzes the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-13C,d1 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorylation: Typically involves adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.

    Hydrolysis: Requires water and is often catalyzed by specific enzymes such as nucleotidases.

    Substitution: Involves nucleophiles such as hydroxide ions or amines.

Major Products

Scientific Research Applications

Cytidine-5’-triphosphate-13C,d1 (dilithium) has a wide range of scientific research applications:

Mechanism of Action

Cytidine-5’-triphosphate-13C,d1 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and nucleic acid synthesis. It is a key molecule in the de novo pyrimidine biosynthetic pathway, where it is converted from uridine-5’-triphosphate by cytidine triphosphate synthase. This conversion is essential for the synthesis of cytidine-containing nucleotides and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Cytidine-5’-triphosphate: The unlabeled form of the compound.

    Cytidine-5’-triphosphate-d disodium: A deuterium-labeled form with disodium instead of dilithium.

    Cytidine-5’-triphosphate-15N,d dilithium: Labeled with nitrogen-15 and deuterium.

    Cytidine-5’-triphosphate-15N dilithium: Labeled with nitrogen-15.

Uniqueness

Cytidine-5’-triphosphate-13C,d1 (dilithium) is unique due to its dual labeling with stable isotopes of carbon and deuterium. This dual labeling allows for more precise tracing and quantification in biochemical studies, making it a valuable tool in research applications .

Properties

Molecular Formula

C9H14Li2N3O14P3

Molecular Weight

497.1 g/mol

IUPAC Name

dilithium;[[[(2R,4S,5R)-5-(5-deuterio-4-imino-2-oxo(613C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1D,2+1;;

InChI Key

OFXQOIVYFQDFTK-IANSVVGMSA-L

Isomeric SMILES

[2H]C1=[13CH]N(C(=O)NC1=N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O

Origin of Product

United States

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